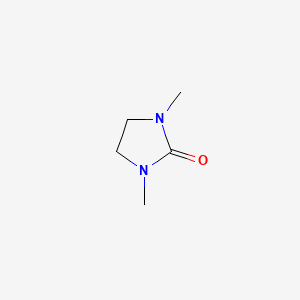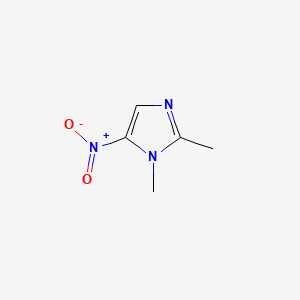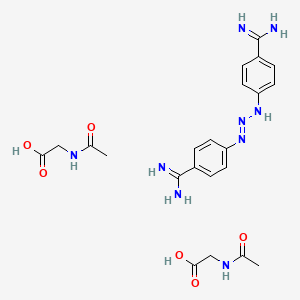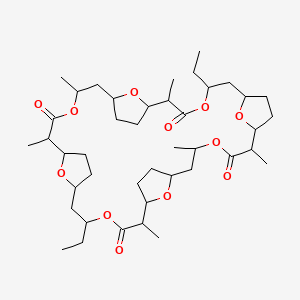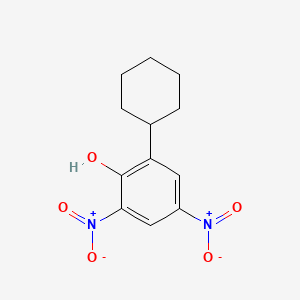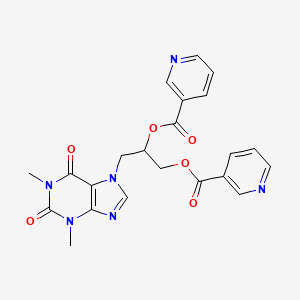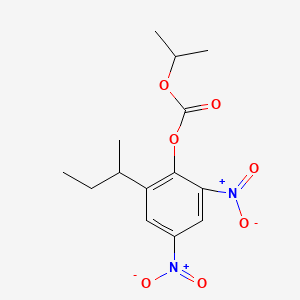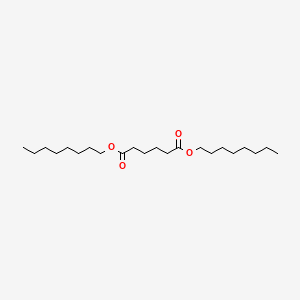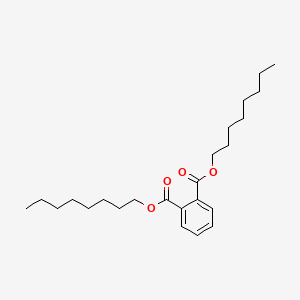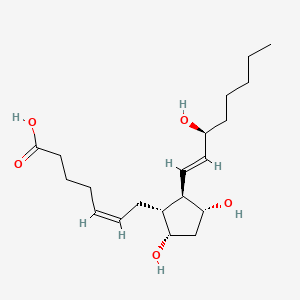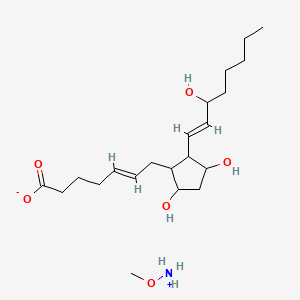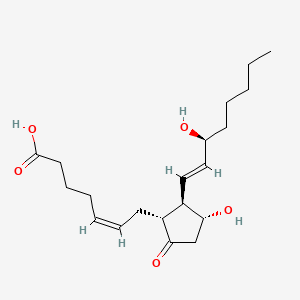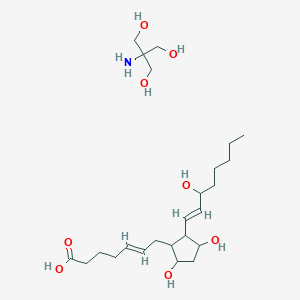![molecular formula C47H65N9O11 B1670760 3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met CAS No. 155547-93-6](/img/structure/B1670760.png)
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-met” is a complex organic molecule with multiple functional groups, including amino, oxo, hydroxy, and indole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. Common synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.
Amino Acid Coupling: The use of peptide coupling reagents like EDCI or DCC to form amide bonds between amino acids.
Oxazole Formation: Cyclization reactions involving amino acids and carbonyl compounds to form the oxazole ring.
Final Assembly: Sequential coupling and deprotection steps to assemble the final molecule.
Industrial Production Methods
Industrial production of such complex molecules may involve automated peptide synthesizers and large-scale chromatography for purification. The use of solid-phase synthesis techniques can also be advantageous for the efficient production of peptides and related compounds.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the hydroxy or amino groups.
Reduction: Reduction of the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC, HATU.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block for the synthesis of other complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Peptide Research: Studied for its role in peptide synthesis and structure-activity relationships.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Biomarker Discovery: Used in the identification of biomarkers for disease diagnosis.
Industry
Materials Science:
Biotechnology: Used in the production of biotechnological products.
Mecanismo De Acción
The mechanism of action of this compound will depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cell surface receptors to modulate signaling pathways.
Protein-Protein Interactions: Disruption or stabilization of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Peptides: Similar in structure to peptides with multiple amino acid residues.
Indole Derivatives: Compounds containing the indole moiety.
Oxazole Derivatives: Compounds containing the oxazole ring.
Uniqueness
This compound is unique due to its combination of multiple functional groups and complex structure, which may confer unique biological and chemical properties.
Propiedades
Número CAS |
155547-93-6 |
|---|---|
Fórmula molecular |
C47H65N9O11 |
Peso molecular |
932.1 g/mol |
Nombre IUPAC |
3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide |
InChI |
InChI=1S/C47H65N9O11/c1-7-10-33(48)42(63)47(24-57)32(40(61)39(60)26(5)8-2)16-18-56(47)46(66)34(49)11-9-17-51-43(64)37(20-28-22-52-36-14-13-30(58)21-31(28)36)55-38(59)15-12-29-23-67-45(54-29)27(6)53-44(65)41(62)35(50)19-25(3)4/h12-16,18,21-27,32-35,37,39,52,58,60H,7-11,17,19-20,48-50H2,1-6H3,(H,51,64)(H,53,65)(H,55,59)/b15-12+/t26?,27?,32?,33-,34-,35?,37-,39?,47+/m0/s1 |
Clave InChI |
IKIDULYSIBTEOW-JOHKBFABSA-N |
SMILES |
CCCC(C(=O)C1(C(C=CN1C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
SMILES isomérico |
CCC[C@@H](C(=O)[C@]1(C(C=CN1C(=O)[C@H](CCCNC(=O)[C@H](CC2=CNC3=C2C=C(C=C3)O)NC(=O)/C=C/C4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
SMILES canónico |
CCCC(C(=O)C1(C(C=CN1C(=O)C(CCCNC(=O)C(CC2=CNC3=C2C=C(C=C3)O)NC(=O)C=CC4=COC(=N4)C(C)NC(=O)C(=O)C(CC(C)C)N)N)C(=O)C(C(C)CC)O)C=O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Discobahamin A; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


